molecular formula C15H11ClN6O4 B3718059 2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

Cat. No.: B3718059
M. Wt: 374.74 g/mol
InChI Key: LCNKKXUEKNXYEI-REZTVBANSA-N
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Description

2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide is a complex organic compound that features a benzotriazole moiety linked to an acetamide group

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O4/c16-10-5-9(15(24)13(6-10)22(25)26)7-17-19-14(23)8-21-12-4-2-1-3-11(12)18-20-21/h1-7,24H,8H2,(H,19,23)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNKKXUEKNXYEI-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide typically involves the condensation of benzotriazole with an appropriate acetamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzotriazol-1-yl)-acetic acid (2-chloro-6-fluoro-benzylidene)-hydrazide
  • 2-(benzotriazol-1-yl)-acetic acid (3-chloro-benzylidene)-hydrazide
  • 2-(benzotriazol-1-yl)-acetic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide

Uniqueness

2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide
Reactant of Route 2
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2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

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